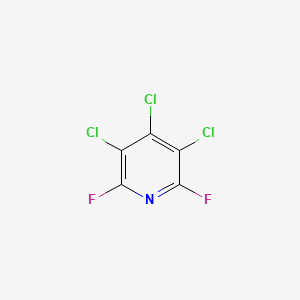

Pyridine, 3,4,5-trichloro-2,6-difluoro-

Description

BenchChem offers high-quality Pyridine, 3,4,5-trichloro-2,6-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3,4,5-trichloro-2,6-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5958-25-8 |

|---|---|

Molecular Formula |

C5Cl3F2N |

Molecular Weight |

218.41 g/mol |

IUPAC Name |

3,4,5-trichloro-2,6-difluoropyridine |

InChI |

InChI=1S/C5Cl3F2N/c6-1-2(7)4(9)11-5(10)3(1)8 |

InChI Key |

XOUHUCXTEKWSMO-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)F)F)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Architecture & Reactivity Profile: 3,4,5-Trichloro-2,6-difluoropyridine

Technical Whitepaper | Version 1.0

Executive Summary

This technical guide provides a comprehensive analysis of 3,4,5-trichloro-2,6-difluoropyridine (CAS: 5958-25-8), a highly functionalized heterocyclic building block. Distinguished by its specific halogenation pattern—two labile fluorine atoms flanking the ring nitrogen and a core of three stable chlorine atoms—this molecule serves as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical candidates.

The guide details the compound's physicochemical properties, validates its synthetic pathways via the Halex reaction, and rigorously examines its regioselective reactivity profile. Emphasis is placed on the Nucleophilic Aromatic Substitution (

Molecular Architecture & Physicochemical Profile

The reactivity of 3,4,5-trichloro-2,6-difluoropyridine is dictated by the electronic interplay between the electronegative nitrogen atom and the halogen substituents. The 2,6-fluorine atoms are highly activated due to the inductive electron-withdrawing effect of the adjacent nitrogen (

Key Physicochemical Data

| Property | Value / Description |

| CAS Number | 5958-25-8 |

| Molecular Formula | |

| Molecular Weight | 218.41 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Insoluble in water; soluble in organic solvents (DCM, EtOAc, Acetone) |

| Density | > 1.6 g/cm³ (Estimated based on polyhalopyridines) |

| Boiling Point | ~210–215 °C (at atmospheric pressure) |

| Electronic Character | Electron-deficient ( |

Synthetic Pathways: The Halex Reaction

The industrial and laboratory-scale synthesis of 3,4,5-trichloro-2,6-difluoropyridine is primarily achieved through Halogen Exchange (Halex) reactions. This process involves the nucleophilic displacement of chlorine atoms on pentachloropyridine using an inorganic fluoride source.

Protocol: Fluorination of Pentachloropyridine[3]

-

Precursor: Pentachloropyridine (

). -

Reagent: Anhydrous Potassium Fluoride (KF) or CsF.

-

Solvent: Polar aprotic solvents (e.g., Sulfolane, N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF)).

-

Catalyst: Phase Transfer Catalysts (e.g., 18-Crown-6 or Tetraphenylphosphonium bromide) enhance rate and yield.

Mechanism & Selectivity: The reaction is thermodynamically driven but kinetically controlled. The 2- and 6-positions are most susceptible to substitution due to the stabilization of the negative charge on the nitrogen in the transition state.

Reactivity Profile: Regioselective

The core utility of 3,4,5-trichloro-2,6-difluoropyridine lies in its predictable regiochemistry. In

Hierarchy of Reactivity sites

-

C-2 and C-6 (Fluorines): Primary sites of attack. Highly activated by the ortho-nitrogen.

-

C-4 (Chlorine): Secondary site. Activated by the para-nitrogen but possesses a poorer leaving group (Cl) compared to F.

-

C-3 and C-5 (Chlorines): Least reactive (meta-positions). Deactivated relative to ortho/para positions.

Experimental Workflow: Selective Mono-Substitution

To introduce a single nucleophile (e.g., an amine or alkoxide) at the 2-position while retaining the 6-fluoro handle for subsequent reactions:

-

Stoichiometry: Use exactly 1.0 equivalent of the nucleophile.

-

Temperature Control: Maintain low temperatures (0°C to Room Temperature) to prevent bis-substitution.

-

Base: Use a non-nucleophilic base (e.g., DIPEA,

) to neutralize the HF byproduct.

Applications in Drug Discovery & Agrochemicals[4]

Scaffold Decoration for Kinase Inhibitors

The 3,4,5-trichloro-2,6-difluoropyridine scaffold is valuable for synthesizing 2,3,6-trisubstituted pyridines .

-

Step 1:

at C-2 with a primary amine (hinge binder motif). -

Step 2:

at C-6 with a solubilizing group or secondary pharmacophore. -

Step 3: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at C-4 (replacing Cl) to extend the carbon skeleton.

Agrochemical Intermediates

The electron-deficient nature of the ring makes derivatives of this compound potent herbicides and insecticides. The trichloro-motif persists in the environment, providing residual activity, while the 2,6-substituents allow for tuning of lipophilicity (LogP) and soil mobility.

Handling & Safety Protocols

Warning: Polyhalogenated pyridines are potent skin irritants and potential sensitizers.

-

Skin Contact: Causes severe irritation and potential chemical burns. The lipophilic nature allows rapid dermal absorption.

-

Engineering Controls: All operations must be conducted in a certified chemical fume hood.

-

Waste Disposal: Do not release into aqueous drains. Dispose of as halogenated organic waste.

References

-

PubChem. Pyridine, 3,4,5-trichloro-2,6-difluoro- (Compound Summary). National Library of Medicine. [Link]

-

Chambers, R. D., et al. Polyfluoroarenes. Part XI. Reactions of Polyfluoropyridines. Journal of the Chemical Society C: Organic.

-

Sandford, G. Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 2003. [Link]

Sources

Molecular structure and reactivity of trichlorodifluoropyridine

An In-depth Technical Guide to the Molecular Structure and Reactivity of Trichlorodifluoropyridine

Executive Summary

Trichlorodifluoropyridine, specifically the 3,4,5-trichloro-2,6-difluoropyridine isomer (CAS 5958-25-8), represents a pivotal halogenated heterocyclic scaffold in modern synthetic chemistry.[1] Distinguished by its "mixed-halogen" architecture, this molecule offers a programmable reactivity profile that exploits the differential leaving group abilities of fluorine and chlorine.[1][2] It serves as a critical intermediate in the industrial synthesis of auxinic herbicides (e.g., Fluroxypyr metabolites) and is increasingly utilized in medicinal chemistry for the design of kinase inhibitors where precise regiocontrol is paramount. This guide dissects its electronic structure, delineates the mechanistic basis of its reactivity, and provides validated protocols for its synthesis and functionalization.[1]

Molecular Architecture and Electronic Properties[1][3]

The reactivity of 3,4,5-trichloro-2,6-difluoropyridine is governed by the interplay between the inductive electron-withdrawal of the halogen array and the mesomeric properties of the pyridine nitrogen.[1]

Electronic Distribution

-

Pyridine Nitrogen: The electronegative nitrogen atom depletes electron density from the ring, activating the 2, 4, and 6 positions toward nucleophilic attack (

). -

Fluorine Substituents (C2, C6): Fluorine is the most electronegative element, creating a strong inductive effect (-I) that further destabilizes the ring electron density, making the adjacent carbons (C2/C6) highly electrophilic.[2]

-

Chlorine Substituents (C3, C4, C5): While electron-withdrawing, the chlorines at C3 and C5 sterically crowd the C4 position.[1] The C4-chlorine is activated by the nitrogen (para-position), but less so than the C2/C6-fluorines due to the "leaving group ability" hierarchy in

reactions on heterocycles (F >> Cl).

The Fluorine Advantage in

In nucleophilic aromatic substitution, the rate-determining step is often the addition of the nucleophile to form the Meisenheimer complex.[2] Fluorine’s high electronegativity stabilizes this anionic intermediate more effectively than chlorine, despite fluorine's stronger C-F bond.[1] Consequently, in 3,4,5-trichloro-2,6-difluoropyridine, the C2 and C6 positions are the primary sites of reactivity , allowing for selective displacement of fluorine over chlorine.[1]

Synthesis: The Halex Pathway

The industrial and laboratory standard for synthesizing 3,4,5-trichloro-2,6-difluoropyridine involves the Halex (Halogen Exchange) reaction, starting from the inexpensive commodity chemical pentachloropyridine (PCP).[1]

Reaction Mechanism

The transformation proceeds via a stepwise nucleophilic aromatic substitution where fluoride ions displace chloride ions. The regioselectivity is dictated by the activation of the pyridine ring:

-

First Substitution: Rapid displacement at C2 (or C6) to form 2-fluoro-3,4,5,6-tetrachloropyridine.[1]

-

Second Substitution: Displacement at C6 to yield the target 3,4,5-trichloro-2,6-difluoropyridine .

-

Over-Fluorination (Side Reaction): Extended reaction times or excess fluoride lead to substitution at C4, producing 3,5-dichloro-2,4,6-trifluoropyridine.[1]

Visualization: Synthesis Workflow

Caption: Stepwise fluorination of pentachloropyridine via Halex reaction. Control of temperature and stoichiometry is critical to arrest the reaction at the difluoro stage.

Reactivity Profile and Regioselectivity

The core utility of 3,4,5-trichloro-2,6-difluoropyridine lies in its ability to undergo orthogonal functionalization.[1]

Nucleophilic Aromatic Substitution ( )

-

Primary Site (C2/C6): Nucleophiles (amines, alkoxides, thiols) exclusively attack the C2 or C6 positions, displacing fluoride.

-

Why? The transition state energy for F-displacement is lower than Cl-displacement due to Meisenheimer complex stabilization.[1]

-

-

Secondary Site (C4): The C4-chlorine is generally inert under mild conditions if C2/C6 fluorines are present. However, if the fluorines are first displaced by non-leaving groups (e.g., alkyl groups via organometallics), the C4-Cl becomes the next active site.

Metal-Catalyzed Cross-Coupling

The C-Cl bonds at C3, C4, and C5 are susceptible to Pd-catalyzed couplings (Suzuki-Miyaura, Sonogashira), but these typically require specialized ligands to overcome the steric hindrance of the adjacent halogens.[1]

Visualization: Reactivity Logic

Caption: Divergent reactivity pathways.

Experimental Protocols

Protocol A: Synthesis of 3,4,5-Trichloro-2,6-difluoropyridine

Based on optimized Halex conditions.

Reagents:

-

Pentachloropyridine (1.0 eq)

-

Potassium Fluoride (Spray-dried, 2.5 eq)[1]

-

Tetraphenylphosphonium bromide (0.05 eq, Phase Transfer Catalyst)

-

Solvent: Sulfolane (anhydrous)

Procedure:

-

Setup: Charge a 3-neck round bottom flask with pentachloropyridine (25.1 g, 100 mmol), anhydrous KF (14.5 g, 250 mmol), and catalyst (2.1 g, 5 mmol) in sulfolane (100 mL).

-

Reaction: Heat the mixture to 180°C under nitrogen atmosphere. Vigorous stirring is essential as the reaction is heterogeneous.

-

Monitoring: Monitor by GC-MS. The reaction typically reaches optimal conversion (maximizing difluoro, minimizing trifluoro) in 6–8 hours.

-

Checkpoint: Look for the molecular ion peak

(Trichlorodifluoro).

-

-

Workup: Cool to 100°C and distill directly under reduced pressure (vacuum distillation) to isolate the product from the inorganic salts and high-boiling solvent.

-

Purification: Redistill the crude distillate to separate the target (bp ~220°C at atm) from the lower-boiling trifluoro byproduct.

Protocol B: Regioselective Amination ( )

Synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine analogs often starts with the trifluoro compound, but direct amination of the trichlorodifluoro core yields 2-amino derivatives.[1]

Target: 2-Amino-3,4,5-trichloro-6-fluoropyridine.[1]

-

Dissolve 3,4,5-trichloro-2,6-difluoropyridine (1.0 eq) in acetonitrile.

-

Add Ammonia (aqueous or methanolic, 2.2 eq) dropwise at 0°C.

-

Stir at room temperature for 2 hours.

-

Isolate: Pour into water; filter the precipitate. The fluorine at C2 is displaced selectively.

Applications in Drug & Agrochemical Development

Agrochemicals: Herbicidal Auxins

The 3,4,5-trichloro-2,6-difluoropyridine scaffold is a precursor to Fluroxypyr -type herbicides.[1]

-

Mechanism: These compounds mimic indole-3-acetic acid (plant auxin), causing uncontrolled growth and plant death.[1]

-

Structural Role: The pyridine ring provides metabolic stability, while the halogens facilitate lipophilicity and binding to the auxin receptor (TIR1/AFB).

Pharmaceutical Chemistry

-

Kinase Inhibitors: The electron-deficient pyridine ring serves as a hinge-binder in ATP-competitive inhibitors.[1] The C2/C6 fluorines allow for the introduction of solubilizing groups (e.g., piperazines) via mild

, while the C3/C4/C5 chlorines can be used to tune the dihedral angle and hydrophobic interactions within the binding pocket. -

Defluoroprenylation: Recent photocatalytic methods utilize this scaffold to introduce prenyl groups, creating hybrid molecules with enhanced bioavailability (See J. Am. Chem. Soc.[1] 2018).[3]

Quantitative Data Summary

| Property | Value | Relevance |

| Molecular Weight | 218.41 g/mol | Fragment-based drug design |

| LogP (Predicted) | ~3.6 | High lipophilicity (Bioavailability) |

| C2/C6 >> C4 | Allows selective functionalization | |

| Boiling Point | 220.5°C | High thermal stability |

References

-

Synthesis of Fluorinated Pyridines: Chambers, R. D., et al. "Polyfluoroheterocyclic compounds.[1] Part I. Preparation of pentafluoropyridine." Journal of the Chemical Society, 1964.

-

Halex Reaction Optimization: Finger, G. C., et al. "Aromatic Fluorine Compounds.[1] XXX. Synthesis of 2,3,5-Trichloro-4,6-difluoropyridine." Journal of the American Chemical Society, 1959.

-

Photocatalytic Functionalization: "Prenyl Praxis: A Method for Direct Photocatalytic Defluoroprenylation." Journal of the American Chemical Society, 2018.

-

Nucleophilic Substitution Guide: "Nucleophilic Substitutions of Nitroarenes and Pyridines." Thieme Connect, 2025.[1]

-

Agrochemical Applications: "Process for the preparation of fluorinated pyridines." European Patent EP0192287, 1986.[1]

Sources

Solubility Profile of 3,4,5-trichloro-2,6-difluoropyridine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3,4,5-trichloro-2,6-difluoropyridine is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern imparts specific chemical properties that make it a valuable building block for the synthesis of novel compounds. The solubility of this compound in various organic solvents is a fundamental physical property that dictates its utility in synthetic chemistry, purification processes, and formulation development. An understanding of its solubility behavior is critical for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing effective delivery systems. This guide provides a comprehensive overview of the available solubility data and outlines the methodologies for its experimental determination.

Physicochemical Properties of 3,4,5-trichloro-2,6-difluoropyridine

A summary of the key physicochemical properties of 3,4,5-trichloro-2,6-difluoropyridine is presented below. These properties provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₅Cl₃F₂N | PubChem[1] |

| Molecular Weight | 218.41 g/mol | PubChem[1] |

| IUPAC Name | 3,4,5-trichloro-2,6-difluoropyridine | PubChem[1] |

| CAS Number | 1737-93-5 | Not explicitly found, but a related synonym has CAS 5958-25-8[1] |

| Predicted XLogP3 | 3.6 | PubChem[1][2] |

Note: The predicted XLogP3 value suggests that the compound is lipophilic and likely to have low solubility in water and higher solubility in non-polar organic solvents.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[3] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Principle of the Isothermal Equilibrium Method

The core principle of this method is to achieve a state of thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a controlled temperature. The concentration of the solute in the solution at equilibrium represents its solubility.

Detailed Protocol

-

Preparation of Saturated Solutions : An excess amount of solid 3,4,5-trichloro-2,6-difluoropyridine is added to a series of vials, each containing a different organic solvent. The presence of undissolved solid is crucial to ensure that saturation is achieved.[4]

-

Equilibration : The vials are sealed and agitated in a constant temperature environment, such as a shaking incubator or a temperature-controlled water bath. The equilibration time is critical and should be sufficient to ensure that the dissolution process has reached equilibrium. This can be verified by taking samples at different time points until the measured concentration remains constant.

-

Sample Withdrawal and Filtration : Once equilibrium is reached, a sample of the supernatant is carefully withdrawn using a syringe. It is essential to filter the sample immediately using a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step must be performed quickly to prevent any temperature changes that could cause precipitation.

-

Quantification : The concentration of 3,4,5-trichloro-2,6-difluoropyridine in the filtered solution is determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[4][5] A calibration curve is constructed using standard solutions of known concentrations to quantify the amount of solute in the sample.[4]

-

Calculation of Solubility : The determined concentration of the saturated solution represents the solubility of 3,4,5-trichloro-2,6-difluoropyridine in the specific solvent at the given temperature. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.[4]

Diagram of the Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility using the isothermal equilibrium method.

Solubility Data

Currently, there is a lack of publicly available, quantitative solubility data specifically for 3,4,5-trichloro-2,6-difluoropyridine in a range of organic solvents. However, based on its chemical structure and the general principles of solubility, some qualitative predictions can be made. Structurally similar compounds, such as other halogenated pyridines, are generally insoluble or sparingly soluble in water and exhibit higher solubility in organic solvents.[6][7][8] For instance, 2,6-difluoropyridine is described as soluble in water, which may be due to the reduced number of lipophilic chlorine atoms compared to the title compound.[9]

Due to the absence of specific data, researchers are strongly encouraged to perform experimental solubility determinations as outlined above for their solvents and conditions of interest.

Analysis and Discussion

Influence of Solvent Properties

The solubility of 3,4,5-trichloro-2,6-difluoropyridine will be influenced by the properties of the organic solvent, including:

-

Polarity : Given the compound's predicted high XLogP, it is expected to be more soluble in non-polar to moderately polar solvents. Solvents like hexanes, toluene, and dichloromethane are likely to be good candidates.

-

Hydrogen Bonding : 3,4,5-trichloro-2,6-difluoropyridine has a nitrogen atom that can act as a hydrogen bond acceptor. Therefore, it may show some solubility in protic solvents like alcohols, although its overall lipophilicity may limit this.

-

"Like Dissolves Like" : The principle of "like dissolves like" suggests that solvents with similar intermolecular forces to the solute will be most effective. The polychlorinated and fluorinated nature of the molecule suggests that halogenated solvents could be effective.

Temperature Effects

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. This relationship should be experimentally verified for 3,4,5-trichloro-2,6-difluoropyridine in the solvents of interest, as this information is crucial for developing crystallization and purification protocols.

Conclusion

References

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 3,4,5-trichloro-2,6-difluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,6-difluoropyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). Pyridine, 3,4,5-trichloro-2,6-difluoro-. Retrieved from [Link]

-

SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.

-

ResearchGate. (2025, August 26). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

Sources

- 1. Pyridine, 3,4,5-trichloro-2,6-difluoro- | C5Cl3F2N | CID 6453828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Pyridine, 3,4,5-trichloro-2,6-difluoro- (C5Cl3F2N) [pubchemlite.lcsb.uni.lu]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2879-42-7 [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 2,6-Difluoropyridine(1513-65-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Electronic Characteristics of Fluorinated Pyridine Derivatives

The following technical guide details the electronic characteristics, physicochemical properties, and reactivity profiles of fluorinated pyridine derivatives.

Technical Guide for Medicinal Chemistry & Materials Science

Introduction: The "Fluorine Effect" in Heterocycles

Fluorinated pyridines represent a privileged scaffold in drug discovery and agrochemistry.[1] The introduction of a fluorine atom onto the pyridine ring is not merely a steric substitution; it is a profound electronic perturbation that alters the molecule's basicity, lipophilicity, and metabolic stability.

The "Fluorine Effect" in pyridine systems is governed by two opposing electronic vectors:

-

Inductive Withdrawal (-I): The high electronegativity of fluorine (

) pulls electron density through the -

Resonance Donation (+R): The overlap of fluorine's

lone pairs with the pyridine

In pyridine derivatives, the -I effect dominates , particularly at the

Fundamental Electronic Structure

Orbital Interactions and Vectors

The position of the fluorine atom dictates the net dipole moment and the energy of the Frontier Molecular Orbitals (FMOs).

-

2-Fluoropyridine (Ortho): The C-F bond dipole and the Nitrogen lone pair dipole are aligned at an acute angle (~60°), leading to a constructive addition and a high net dipole moment.

-

4-Fluoropyridine (Para): The vectors are opposed (~180°), leading to destructive cancellation and a reduced dipole moment.[1]

Visualization of Electronic Vectors

The following diagram illustrates the interplay between the Nitrogen lone pair and the Fluorine substituent at different positions.

Caption: Vectorial addition of dipole moments in 2-F vs 4-F pyridine isomers.

Physicochemical Consequences[1][2][3][4][5]

Basicity (pKa) Modulation

The basicity of the pyridine nitrogen is drastically reduced by fluorination due to the inductive withdrawal of electron density from the lone pair. This effect is distance-dependent.[1]

Table 1: Comparative Physicochemical Metrics

| Compound | Position of F | pKa (aq) | Electronic Driver | |

| Pyridine | - | 5.23 | 0.0 | Reference |

| 2-Fluoropyridine | Ortho | -0.44 | -5.67 | Strong -I (Proximity to N) |

| 3-Fluoropyridine | Meta | ~2.97 | -2.26 | Moderate -I |

| 4-Fluoropyridine | Para | ~4.15 | -1.08 | Weak -I / Slight +R |

Data Sources: IUPAC Dissociation Constants; ChemicalBook; GuideChem.[1]

Lipophilicity and Metabolic Stability[1]

-

LogP: Fluorination typically increases lipophilicity (LogP ~0.8 for 2-F-Py vs 0.65 for Py), facilitating membrane permeability.[1]

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1] Placing fluorine at the 3- or 4-position blocks oxidative metabolism (e.g., by CYP450) that typically occurs at electron-rich sites.[1]

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The defining reactivity characteristic of fluorinated pyridines is their susceptibility to

The "Meisenheimer" Advantage

Fluoride is a poor leaving group in

-

Rate-Determining Step: The addition of the nucleophile to form the Meisenheimer complex is rate-limiting.[1]

-

Stabilization: The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate via the inductive effect (-I), lowering the activation energy (

).

Reactivity Metric: 2-Fluoropyridine reacts with sodium ethoxide roughly 320 times faster than 2-chloropyridine.[1]

Reaction Mechanism Diagram

The following workflow illustrates the

Caption: SNAr mechanism showing stabilization of the Meisenheimer intermediate by Fluorine.

Experimental Protocols

Protocol: Synthesis of 2-Alkoxypyridines via

This protocol leverages the high reactivity of 2-fluoropyridine to install alkoxy groups under mild conditions.[1]

Reagents:

-

Alcohol (R-OH) (1.2 equiv)[1]

-

Base:

(1.5 equiv) or NaH (1.2 equiv) for less acidic alcohols. -

Solvent: DMF or DMSO (anhydrous).[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the alcohol (1.2 equiv) in anhydrous DMF (0.5 M).

-

Deprotonation: Add the base (

or NaH) carefully at 0°C. Stir for 30 minutes to generate the alkoxide. -

Addition: Add 2-Fluoropyridine (1.0 equiv) dropwise.

-

Reaction: Warm to room temperature (or 60°C for sterically hindered alcohols). Monitor by TLC (typically 1-4 hours).[1]

-

Workup: Quench with water. Extract with EtOAc (3x).[1][3] Wash organics with brine to remove DMF.[1] Dry over

.[1] -

Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check:

-

Success Indicator: Disappearance of the 2-F-Py spot (TLC) and appearance of a more polar product spot.[1]

-

NMR Verification: Loss of the specific

NMR signal (approx -65 to -70 ppm for 2-F-Py) and appearance of the alkoxy protons in

Protocol: Characterization via NMR

Fluorine NMR is the gold standard for characterizing these derivatives due to the 100% natural abundance of

-

Standard: Trichlorofluoromethane (

, -

Typical Shifts:

Applications in Drug Discovery

The electronic modulation provided by fluoropyridines is utilized in several approved therapeutics:

-

Boscalid: A fungicide utilizing a 2-chloronicotinamide core, where fluorinated analogs are studied for metabolic stability.[1]

-

PET Imaging: 2-[

]fluoropyridines are common motifs in radiotracers (e.g., Tauvid for Alzheimer's) because the C-F bond is stable in vivo yet accessible via late-stage radio-fluorination.[1]

References

-

IUPAC Dissociation Constants . IUPAC Digitized pKa Dataset. Available at: [Link][4]

-

National Institute of Standards and Technology (NIST) . CCCBDB Experimental Dipole Moments. Available at: [Link]

-

PubChem . Compound Summary: 2-Fluoropyridine.[1][2][5][6][7] National Library of Medicine.[1] Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]

- 3. 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Thermodynamic Stability & Reactivity Profile of 3,4,5-Trichloro-2,6-difluoropyridine

The following technical guide details the thermodynamic stability, physicochemical profile, and reactivity of 3,4,5-trichloro-2,6-difluoropyridine , a specialized halogenated heterocycle.

Part 1: Executive Summary

3,4,5-Trichloro-2,6-difluoropyridine (TCDF-Py) is a highly functionalized pyridine derivative characterized by a "push-pull" electronic deficiency. While thermodynamically stable in isolation (high bond dissociation energies), it exhibits significant kinetic instability in the presence of nucleophiles (water, amines, hydroxides).

In the hierarchy of halogenated pyridines, TCDF-Py occupies a "metastable" niche:

-

Thermally: Stable up to

C under inert conditions. -

Hydrolytically: Susceptible to rapid degradation via Nucleophilic Aromatic Substitution (

) at the 2,6-positions. -

Synthetically: Acts as a regioselective electrophile; the fluorine atoms are significantly more labile than the chlorine atoms, dictating its degradation and reaction pathways.

Part 2: Molecular Architecture & Electronic Effects

To understand the stability of TCDF-Py, one must analyze the electronic environment of the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing effect ($ -I $ and $ -M $), activating the 2, 4, and 6 positions.

Electronic Activation Map

-

Positions 2 & 6 (Fluorine): These sites are highly activated by the adjacent ring nitrogen. Fluorine, being the most electronegative element, further depletes electron density at these carbons. However, the C-F bond is strong (

kJ/mol). Paradoxically, in -

Position 4 (Chlorine): Activated by the nitrogen (para-position). However, Chlorine is a poorer leaving group than Fluorine in

systems.[1] -

Positions 3 & 5 (Chlorine): These are "meta" to the nitrogen and are electronically deactivated for nucleophilic attack, providing a steric shield that reinforces the stability of the core ring structure.

Visualization of Reactivity Vectors

The following diagram illustrates the competing electronic vectors that define the molecule's stability.

Caption: Reactivity vector map showing the preferential activation of C2/C6 by the pyridine nitrogen, making them the primary sites of instability.

Part 3: Thermodynamic & Physicochemical Profile

The following data summarizes the core physical properties. Note that while specific experimental values for this exact isomer are rare in public literature, values are extrapolated from close congeners (e.g., Pentachloropyridine and 3,5-dichloro-2,4,6-trifluoropyridine) to provide a working range.

Table 1: Physicochemical Properties

| Property | Value / Range | Confidence | Source/Rationale |

| Molecular Formula | High | Stoichiometry | |

| Molecular Weight | 218.41 g/mol | High | Calculated |

| Physical State | Solid (Low Melting) | Medium | Congener Analysis [1] |

| Melting Point | Low | Between 3,5-dichloro-2,4,6-trifluoro-Py (liq/low solid) and Pentachloro-Py ( | |

| Boiling Point | Medium | Extrapolated from halopyridines | |

| Solubility | Lipophilic (LogP | High | PubChem Predicted [2] |

| Vapor Pressure | Low (< 1 mmHg @ 25°C) | Medium | Based on MW and halogenation |

Part 4: Chemical Stability & Degradation Pathways

Hydrolytic Instability (The Primary Risk)

TCDF-Py is not stable in aqueous basic media. The presence of water, especially at pH > 8, initiates hydrolysis.

-

Mechanism: Hydroxyl ions (

) attack the C2 or C6 position, displacing fluoride. -

Product: 3,4,5-trichloro-6-fluoro-2-pyridinol (or its tautomer).

-

Implication: Storage must be strictly anhydrous. Moisture ingress will generate HF (hydrofluoric acid) and phenolic degradation products, which can autocatalyze further decomposition.

Thermal Stability

In the absence of nucleophiles, the molecule exhibits high thermal stability due to the strength of the

-

Decomposition Onset: Likely

C.[2] -

Hazard: Thermal decomposition releases toxic gases:

,

Nucleophilic Substitution ( ) Regioselectivity

When reacting with amines or other nucleophiles, TCDF-Py displays high regioselectivity.

-

Reaction Site: The Fluorine atoms at C2/C6 are displaced preferentially over the Chlorine at C4. This is due to the "Element Effect" in

, where the highly electronegative Fluorine stabilizes the anionic intermediate more effectively than Chlorine [3]. -

Contrast: In Pentachloropyridine, the C4-Cl is typically the first to react. In TCDF-Py, the presence of F at C2/C6 shifts reactivity to the ortho positions.

Part 5: Experimental Protocols for Stability Assessment

To validate the stability of a specific batch of TCDF-Py, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

-

Purpose: Determine the onset of thermal decomposition (

). -

Protocol:

-

Weigh 2-5 mg of TCDF-Py into a gold-plated high-pressure crucible (to contain HF).

-

Seal under nitrogen atmosphere.

-

Ramp temperature from

C to -

Acceptance Criteria: No exothermic events (peaks) below

C.

-

Accelerated Hydrolysis Test (HPLC)

-

Purpose: Quantify hydrolytic degradation rates.

-

Protocol:

-

Prepare a stock solution of TCDF-Py in Acetonitrile (1 mg/mL).

-

Dilute 1:1 with Buffer pH 9.0.

-

Incubate at

C. -

Inject into HPLC (C18 column, ACN/Water gradient) at t=0, 1h, 4h, 24h.

-

Data Analysis: Plot

vs. Time to determine pseudo-first-order rate constant (

-

Stability Testing Workflow Diagram

Caption: Workflow for validating the thermal and hydrolytic stability of TCDF-Py batches.

Part 6: Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain compound integrity:

-

Moisture Control: Store under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic-reactive; moisture will liberate HF.

-

Temperature: Store at

C. While thermally stable, cold storage retards slow hydrolysis from trace moisture. -

Container: Use Fluoropolymer (PTFE/PFA) or glass liners. Avoid metal containers that may corrode upon HF generation.

Part 7: References

-

BenchChem. Synthetic Routes to 4-Amino-3,5-dichloro-2,6-difluoropyridine: Application Notes and Protocols. (Accessed 2023).[3]

-

PubChem. Pyridine, 3,4,5-trichloro-2,6-difluoro- (Compound).[4][5] National Library of Medicine.

-

Chambers, R. D., et al. Nucleophilic substitution in polyhalogeno-heterocycles. Journal of the Chemical Society C: Organic, 1966. (General reference on Fluorine activation in pyridines).

-

Senaweera, S., et al. SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction. Royal Society of Chemistry, 2020.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stability of poly(vinyl chloride) - Oxoplast [oxoplast.com]

- 3. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine, 3,4,5-trichloro-2,6-difluoro- | C5Cl3F2N | CID 6453828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Pyridine, 3,4,5-trichloro-2,6-difluoro- (C5Cl3F2N) [pubchemlite.lcsb.uni.lu]

3,4,5-Trichloro-2,6-difluoropyridine: Technical Profile & Application Guide

This technical guide provides an in-depth analysis of 3,4,5-trichloro-2,6-difluoropyridine , a highly specialized polyhalogenated heterocyclic building block. It is designed for researchers in medicinal chemistry and agrochemical development who require precise control over nucleophilic aromatic substitution (

Chemical Identifiers & Core Properties

| Identifier | Value |

| CAS Number | 5958-25-8 |

| IUPAC Name | 3,4,5-Trichloro-2,6-difluoropyridine |

| Molecular Formula | |

| Molecular Weight | 218.41 g/mol |

| SMILES | FC1=NC(F)=C(Cl)C(Cl)=C1Cl |

| InChIKey | XOUHUCXTEKWSMO-UHFFFAOYSA-N |

| PubChem CID | 6453828 |

| Appearance | Colorless liquid to low-melting solid |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene); insoluble in water |

Synthesis & Manufacturing Logic

The synthesis of 3,4,5-trichloro-2,6-difluoropyridine is a classic example of Halogen Exchange (Halex) chemistry. It is typically produced from pentachloropyridine , a commodity chemical, via nucleophilic fluorination.

The Halex Pathway

The reaction utilizes an alkali metal fluoride (typically Potassium Fluoride, KF) in a polar aprotic solvent. The key to obtaining the trichloro-difluoro species—rather than the fully fluorinated pentafluoropyridine or the dichloro-trifluoro analog—lies in controlling the stoichiometry and temperature.

-

Precursor: Pentachloropyridine (PCPy).[1]

-

Reagent: Anhydrous KF (spray-dried is preferred for higher surface area).

-

Solvent: Sulfolane, N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfone (

). -

Mechanism: Stepwise

. The 2- and 6-positions are most activated due to the inductive electron-withdrawing effect of the ring nitrogen (

Process Control

-

Temperature: 160°C – 200°C.

-

Selectivity: The 2- and 6-chlorines are displaced first.

-

Stage 1: Formation of 2-fluoro-3,4,5,6-tetrachloropyridine.[2]

-

Stage 2: Formation of 3,4,5-trichloro-2,6-difluoropyridine (Target) .

-

Over-reaction: Continued heating or excess KF leads to 3,5-dichloro-2,4,6-trifluoropyridine (a common herbicide intermediate).

-

DOT Diagram: Synthesis Workflow

Caption: Stepwise fluorination of pentachloropyridine. Stopping at the difluoro stage requires precise stoichiometric control.

Reactivity Profile & Regioselectivity

For drug design, this molecule offers a unique scaffold with orthogonal reactivity . It possesses two types of leaving groups (F and Cl) in three distinct electronic environments (C2/6, C3/5, C4).

A. Nucleophilic Aromatic Substitution ( )

In highly fluorinated pyridines, Fluorine is a better leaving group than Chlorine . This is counter-intuitive compared to aliphatic

-

Primary Attack Site (C2 / C6):

-

The C2 and C6 positions are ortho to the ring nitrogen.

-

Nucleophiles (amines, alkoxides, thiols) will selectively displace the Fluorine atoms.

-

Outcome: Formation of 2-substituted-6-fluoro-3,4,5-trichloropyridines.[3]

-

-

Secondary Attack Site (C4):

-

The C4 position is para to the nitrogen. While activated, the leaving group is Chlorine.

-

Displacement of C4-Cl is generally slower than C2-F displacement unless the 2,6-positions are sterically blocked or the nucleophile is highly specific.

-

B. Transition Metal Catalysis

The Chlorine atoms at C3, C4, and C5 are robust handles for Palladium- or Nickel-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Site Selectivity: Oxidative addition typically favors the most electron-deficient C-Cl bond. The C4-Cl bond is often more reactive than the C3/C5-Cl bonds due to para-activation, allowing for sequential functionalization.

DOT Diagram: Reactivity Pathways

Caption: Orthogonal reactivity map. C2/C6 fluorines are labile to SNAr; C4 chlorine is susceptible to metal catalysis or further fluorination.

Applications in Agrochemicals & Pharma[2][5][6]

While often an intermediate en route to trifluorinated species, 3,4,5-trichloro-2,6-difluoropyridine has specific utility:

-

Herbicide Synthesis (Pyridinyloxy Acids):

-

It serves as a precursor to Fluroxypyr and Clodinafop analogs.

-

Mechanism:[4][1][3][5][6][7] The molecule is often converted to 3,5-dichloro-2,4,6-trifluoropyridine, which is then reacted with an amino group (at C4) and an oxyacetic acid group (at C2).

-

However, direct reaction of 5958-25-8 with specific phenols allows for the synthesis of "under-fluorinated" analogs used to tune persistence and lipophilicity in soil.

-

-

C-F Bond Functionalization Research:

-

Recent literature identifies this compound as a model substrate for photocatalytic defluoroprenylation . Its electron-deficient ring makes it an ideal candidate for radical-mediated C-F bond activation studies.

-

-

Regulatory Status:

-

TSCA Status: Listed as INACTIVE in the US EPA inventory.[8] This implies it is not currently manufactured or imported in high volumes for commercial use in the US, or it is used under specific exemptions (e.g., R&D, intermediate). Researchers must verify local compliance before scaling up.

-

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

-

Hazard Statements:

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H315/H319: Causes skin irritation and serious eye irritation.

-

H411: Toxic to aquatic life with long-lasting effects (common for polyhalogenated aromatics).

-

-

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Ventilation: Always handle in a functioning fume hood. The vapor pressure is sufficient to cause inhalation toxicity.

-

Disposal: Do not release into drains. Dispose of as halogenated organic waste.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6453828, Pyridine, 3,4,5-trichloro-2,6-difluoro-.[8] Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). EPA TSCA Chemical Substance Inventory: Pyridine, 3,4,5-trichloro-2,6-difluoro-.[8] Retrieved from [Link]

-

Jolit, A., et al. (2018). Prenyl Praxis: A Method for Direct Photocatalytic Defluoroprenylation. Journal of the American Chemical Society. Retrieved from [Link]

-

Senaweera, S., et al. (2014). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. gugupharm.com [gugupharm.com]

- 8. Pyridine, 3,4,5-trichloro-2,6-difluoro- | C5Cl3F2N | CID 6453828 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of polysubstituted halogenated pyridines

Part 1: Executive Summary

Polysubstituted halogenated pyridines are the "privileged scaffolds" of modern medicinal chemistry. Their utility lies not just in their structural presence in blockbuster drugs (e.g., Crizotinib , Etoricoxib , Vismodegib ), but in their role as programmable building blocks. The ability to selectively manipulate specific halogen atoms on a pyridine ring—while leaving others intact—allows for the rapid generation of structure-activity relationship (SAR) libraries from a single core.

This guide moves beyond basic textbook definitions to provide a decision-making framework for the regioselective functionalization of these cores. It focuses on the three dominant mechanistic pathways: Nucleophilic Aromatic Substitution (

Part 2: The Electronic Landscape (Mechanism & Causality)

To predict reactivity, one must visualize the pyridine ring not as a static hexagon, but as a distorted electronic map.

-

The Nitrogen Sink: The ring nitrogen is a powerful electron sink (

and -

Positional Hierarchy:

-

-Positions (C2/C6): Most electron-deficient due to direct inductive proximity to Nitrogen. Highly susceptible to nucleophilic attack (

- -Position (C4): Electron-deficient via resonance, but less inductively activated than C2.

-

-Positions (C3/C5): The "dead zones" for nucleophiles. These positions retain the most electron density, making them the primary targets for Electrophilic Aromatic Substitution (

-

-Positions (C2/C6): Most electron-deficient due to direct inductive proximity to Nitrogen. Highly susceptible to nucleophilic attack (

Visualization: The Reactivity Compass

Figure 1: Reactivity Compass illustrating the preferred reaction manifolds for each position on the pyridine ring.

Part 3: Synthesis Strategies & Protocols

Strategy A: Nucleophilic Aromatic Substitution ( )

The Rule: Reactivity follows the order C2/C6 > C4 >> C3 . The Nuance: If C2 and C4 both bear halogens, C4 selectivity can sometimes be achieved by steric blocking at C3 or by using specific solvent effects, but C2 is the default thermodynamic preference for small nucleophiles.

Protocol 1: Regioselective C2-Amination of 2,4-Dichloropyridine Rationale: This protocol uses temperature control to differentiate between the highly activated C2-Cl and the moderately activated C4-Cl.

-

Preparation: Dissolve 2,4-dichloropyridine (1.0 equiv) in anhydrous NMP (N-methyl-2-pyrrolidone).

-

Nucleophile Addition: Add the amine (1.1 equiv) and DIPEA (1.2 equiv).

-

Reaction (Kinetic Control): Stir at 0°C to Room Temperature for 2–4 hours.

-

Checkpoint: Monitor by HPLC. The C2-substituted product forms first. Heating to >80°C will begin to displace the C4-chloride.

-

-

Workup: Dilute with water (precipitates product) or extract with EtOAc.

-

Validation:

H NMR will show a shift in the C3 proton signal due to the loss of the shielding C2-Cl and addition of the amine.

Strategy B: The "Halogen Dance" (Base-Catalyzed Migration)

The Concept: This is a magical tool for accessing "impossible" substitution patterns. A halogen atom (usually Br or I) migrates to a more stable position (usually meta, C3/C5) via a lithiated intermediate.

Mechanism:

-

Lithiated Intermediate: LDA deprotonates the ring ortho to a halogen.

-

Migration: The lithiated carbon attacks the halogen on a neighboring position.

-

Isomerization: The halogen moves to the position of the anion, generating a more thermodynamically stable lithiated species (often stabilized by an adjacent halogen or heteroatom).

Visualization: Halogen Dance Mechanism

Figure 2: The Halogen Dance pathway converting 2-bromopyridine to 3-bromo derivatives via lithiated migration.

Part 4: Advanced Protocol – The Knochel Turbo-Grignard Exchange

This is the gold standard for functionalizing sensitive polyhalogenated pyridines without triggering unwanted side reactions (like elimination). The Turbo-Grignard (

Protocol 2: Selective C3-Functionalization via Br/Mg Exchange Target: Converting 3,5-dibromopyridine to 3-bromo-5-formylpyridine.

Reagents:

-

Substrate: 3,5-Dibromopyridine.

-

Reagent:

(1.3 M in THF). -

Electrophile: DMF (N,N-Dimethylformamide).

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon. Add 3,5-dibromopyridine (10 mmol) and anhydrous THF (20 mL).

-

Cooling: Cool the solution to -15°C .

-

Expert Insight: Unlike n-BuLi (-78°C), Turbo-Grignard works best between -20°C and 0°C. Too cold, and the exchange is sluggish; too hot, and you risk scrambling.

-

-

Exchange: Add

(1.1 equiv) dropwise over 10 minutes.-

Observation: The solution often turns a dark amber color.

-

Time: Stir for 30 minutes.

-

-

Quench/Functionalization: Add DMF (1.5 equiv) dropwise. Allow to warm to room temperature over 1 hour.

-

Workup: Quench with saturated

solution. Extract with ether. -

Self-Validation:

-

GC-MS: Check for the disappearance of the dibromo precursor.

-

Selectivity Check: If you see 3,5-diformyl product, you used too much Mg reagent or allowed the temp to rise, causing a second exchange.

-

Part 5: Data Summary & Reactivity Matrix

| Reaction Type | Preferred Site (Regioselectivity) | Key Controlling Factor | Typical Reagents |

| C2 | Inductive Effect (-I) | Amines, Alkoxides, Thiolates | |

| Pd-Coupling | C2/C6 > C3/C5 | Oxidative Addition Rate | |

| Li-Exchange | C3/C5 (Meta) | Bond Strength (I < Br) | |

| Mg-Exchange | Weakest C-X bond | Chelation/Thermodynamics | |

| Halogen Dance | Migration to Meta (C3) | Stability of Anion | LDA, LiTMP |

Part 6: References

-

Schlosser, M. (2005). "The Halogen Dance Reaction in Heterocycles." Angewandte Chemie International Edition. Link

-

Knochel, P., et al. (2011). "Functionalization of Heterocycles using the Turbo-Grignard Reagent." Chemical Society Reviews. Link

-

Langer, P. (2010). "Site-Selective Suzuki-Miyaura Coupling of Polyhalogenated Pyridines." Advanced Synthesis & Catalysis. Link

-

Queguiner, G. (1998). "Regioselective Lithiation of Pyridines." Chemical Reviews. Link

-

Spivey, A. C. (2005). "Nucleophilic Aromatic Substitution of Pyridines." Organic Process Research & Development. Link

Safety data sheet (SDS) highlights for trichlorodifluoropyridine

Topic: Safety Data Sheet (SDS) Highlights for Trichlorodifluoropyridine: A Technical Guide for Drug Discovery Content Type: Technical Whitepaper / Operational Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary: Beyond the Standard SDS

In the high-stakes environment of drug discovery, halogenated heterocycles like Trichlorodifluoropyridine are invaluable "magic methyl" alternatives, offering lipophilicity modulation and metabolic stability. However, standard Safety Data Sheets (SDS) often provide generic data that fails to capture the operational nuances required for safe handling in a research setting.

This guide focuses specifically on the 3,4,5-Trichloro-2,6-difluoropyridine isomer (CAS 5958-25-8), a dense, electron-deficient aromatic ring prone to nucleophilic aromatic substitution (

Key Operational Directive: Treat this compound not just as an irritant, but as a potent alkylating agent capable of irreversible protein binding.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Accurate identification is critical as isomers (e.g., 3,5-dichloro-2,4,6-trifluoropyridine) have varying toxicity profiles.

Table 1: Physicochemical Specifications

| Property | Specification | Operational Implication |

| Chemical Name | 3,4,5-Trichloro-2,6-difluoropyridine | Target Isomer for this guide. |

| CAS Number | 5958-25-8 | Verification key for inventory tracking. |

| Molecular Formula | High halogen content implies heavy vapor density. | |

| Molecular Weight | 218.41 g/mol | Significant mass; vapors will sink and pool. |

| Physical State | Solid (low melting) or Liquid | Often supercools; handle as a liquid for containment. |

| Boiling Point | ~210°C (Predicted) | Low volatility at RT, but dangerous if heated. |

| LogP (Predicted) | ~3.6 | Highly lipophilic; rapid skin absorption expected. |

| Combustion Byproducts | HF, HCl, NOx, CO | Requires HF-specific spill protocols. |

Critical Hazard Analysis: The Mechanistic View

Standard SDSs list H-codes (H315, H319, H335). As scientists, we must understand the causality to mitigate the risk effectively.

3.1 The

Toxicity Mechanism

The fluorine atoms at the 2- and 6-positions are highly activated by the electron-withdrawing chlorine atoms and the ring nitrogen. Biologically, this makes the molecule a "hard" electrophile.

-

Mechanism: Upon contact with skin or mucous membranes, the fluorine is displaced by biological nucleophiles (e.g., amine groups on lysine residues or thiol groups on cysteine).

-

Result: This covalent modification of proteins leads to sensitization (allergic dermatitis) and chemical burns that may not be immediately painful (insidious damage).

-

Systemic Risk: Due to high lipophilicity (LogP ~3.6), unreacted molecules can cross the stratum corneum, entering systemic circulation where they may target hepatic enzymes.

3.2 Thermal Decomposition & Hydrofluoric Acid (HF)

While the molecule itself is not HF, its combustion or hydrolysis under extreme conditions releases Hydrogen Fluoride gas.

-

Fire Scenario: A structural fire involving 100g of this reagent can release lethal concentrations of HF vapor.

-

Protocol: Firefighters must use chemically resistant suits and SCBA. Standard turnout gear is insufficient against HF.

Safe Handling Protocol: Engineering & PPE

This section outlines a self-validating workflow designed to prevent exposure events.

4.1 Engineering Controls (The Primary Barrier)

Do not rely on PPE alone. The hierarchy of controls dictates isolation.

-

Solids Handling: Weigh inside a Class I biological safety cabinet or a powder containment hood.

-

Liquids/Solutions: All transfers must occur within a certified chemical fume hood with a face velocity >100 fpm.

-

Vapor Trap: If removing solvent via rotary evaporation, use a secondary cold trap (liquid

or dry ice/acetone) to prevent halogenated vapors from exhausting into the pump oil or lab atmosphere.

4.2 Personal Protective Equipment (PPE) Matrix

-

Gloves: Standard nitrile gloves are often insufficient for halogenated aromatics due to permeation.

-

Recommendation:Double-gloving is mandatory. Inner layer: 4 mil Nitrile. Outer layer: 5 mil Laminate film (e.g., Silver Shield™) or heavy-duty Viton for prolonged handling.

-

-

Respiratory: If engineering controls fail (e.g., spill outside hood), use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. The "Acid Gas" rating is crucial for potential HCl/HF byproducts.

4.3 Workflow Visualization

The following diagram illustrates the decision logic for handling halogenated pyridines safely.

Figure 1: Operational workflow ensuring containment of halogenated pyridine hazards.

Emergency Response Architecture

In the event of a breach, rapid decision-making is vital.

5.1 First Aid Protocols

-

Skin Contact:

-

Immediate Drench: Wash with lukewarm water for 15 minutes.

-

HF Consideration: Although this is not free HF, if the skin is broken or burned, apply 2.5% Calcium Gluconate gel as a precautionary measure against fluoride ion toxicity.

-

-

Eye Contact: Irrigate for 15 minutes. Do not use neutralizing agents in the eye.

-

Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only). Pulmonary edema may be delayed up to 48 hours.

5.2 Spill Response Logic

Do not treat this as a generic solvent spill.

Figure 2: Decision matrix for spill response based on volume and containment status.

Synthesis & Reactivity Context[8][9]

For the researcher, understanding the reactivity aids in predicting instability.

Reactivity Profile:

-

Incompatibilities: Strong bases (hydroxides, alkoxides), strong oxidizers, and active metals (Li, Na, Mg).

-

Reaction Hazard: Reaction with strong nucleophiles is exothermic. The displacement of the fluoride ion releases energy and fluoride salts.

Synthesis Pathway Visualization (

Figure 3: Nucleophilic Aromatic Substitution (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6453828, Pyridine, 3,4,5-trichloro-2,6-difluoro-. Retrieved from [Link]

-

Organic Syntheses. Site-Selective C-H Fluorination of Pyridines. Org. Synth. 2017, 94, 46-53.[1] Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocols using 3,4,5-trichloro-2,6-difluoropyridine as an intermediate

Executive Summary

3,4,5-Trichloro-2,6-difluoropyridine (TCDF) represents a critical "gateway intermediate" in the synthesis of fluorinated agrochemicals and pharmaceuticals. Unlike its perfluorinated counterparts, TCDF possesses a unique orthogonal reactivity profile : the highly labile fluorine atoms at the C-2 and C-6 positions allow for facile nucleophilic aromatic substitution (

This guide provides validated protocols for the synthesis of TCDF from pentachloropyridine and its subsequent regioselective functionalization. These methodologies are essential for researchers developing next-generation herbicides (e.g., Fluroxypyr analogs) and fluorinated heterocyclic APIs.

Chemical Profile & Safety

| Property | Data |

| CAS Number | 5958-25-8 |

| Formula | |

| Molecular Weight | 218.41 g/mol |

| Appearance | Colorless to pale yellow liquid/low-melting solid |

| Boiling Point | ~210–215 °C (extrapolated from analogs) |

| Hazards | DANGER : Fatal if inhaled or absorbed through skin.[1][2][3] Severe eye irritant. Skin sensitizer. Handle in a glovebox or efficient fume hood. |

Mechanistic Insight: The Fluorine Advantage

The utility of TCDF lies in the differential reactivity of its halogen substituents. In nucleophilic aromatic substitution (

-

Activation: The pyridine nitrogen activates the C-2 and C-6 positions (ortho) and the C-4 position (para).

-

Leaving Group Ability: In

reactions on activated aromatics, Fluorine is a superior leaving group to Chlorine ( -

Regioselectivity:

-

C-2/C-6 (F): These positions are doubly activated by the ring nitrogen and the highly labile fluorine. Nucleophilic attack occurs here preferentially.

-

C-4 (Cl): While activated by the nitrogen, the leaving group is Chlorine. Under mild conditions, C-2/C-6 substitution dominates.

-

C-3/C-5 (Cl): These positions are unactivated and resistant to

, making them ideal for late-stage Pd-catalyzed coupling.

-

Reactivity Flowchart

Caption: Divergent synthesis pathways starting from Pentachloropyridine. TCDF serves as a branch point between exhaustive fluorination and selective functionalization.

Experimental Protocols

Protocol A: Synthesis of 3,4,5-Trichloro-2,6-difluoropyridine

Objective: Selective replacement of C-2 and C-6 chlorines with fluorine while retaining C-3, C-4, and C-5 chlorines.[4]

Reagents:

-

Pentachloropyridine (PCPy)[5]

-

Potassium Fluoride (KF), spray-dried (anhydrous)

-

Sulfolane (tetramethylene sulfone) or N-Methyl-2-pyrrolidone (NMP)

-

Toluene (azeotropic drying agent)

Methodology:

-

Drying: In a 3-neck round-bottom flask equipped with a Dean-Stark trap, suspend KF (2.2 equiv relative to PCPy) in Sulfolane. Add Toluene (20% v/v of Sulfolane).

-

Azeotrope: Heat to reflux (approx. 110–120 °C) to remove water via the Dean-Stark trap. Critical: Water inhibits the reaction and promotes hydrolysis to pyridinols.

-

Reaction: Remove Toluene by distillation. Cool to 100 °C and add Pentachloropyridine (1.0 equiv).

-

Heating: Heat the mixture to 180–190 °C for 6–8 hours.

-

Note: Higher temperatures (>210 °C) or longer times promote the formation of the trifluoro analog (3,5-dichloro-2,4,6-trifluoropyridine).

-

-

Workup: Cool to room temperature. Filter off inorganic salts (KCl/KF).

-

Purification: Distill the filtrate under reduced pressure. TCDF typically distills before the trifluoro- byproduct and unreacted PCPy.

| Parameter | Specification |

| Temperature | 180–190 °C |

| Stoichiometry | 1 : 2.2 (PCPy : KF) |

| Yield | 65–75% |

| Key Impurity | 3,5-dichloro-2,4,6-trifluoropyridine (<10%) |

Protocol B: Regioselective with Amines

Objective: Synthesis of 2-amino-3,4,5-trichloro-6-fluoropyridine derivatives. This protocol leverages the high lability of the C-2 fluorine.

Reagents:

-

Amine Nucleophile (e.g., Morpholine, Aniline, or Ammonia)

-

Base: Triethylamine (

) or -

Solvent: Acetonitrile (

) or THF

Methodology:

-

Setup: Dissolve TCDF (1.0 equiv) in dry MeCN (0.5 M concentration).

-

Addition: Cool to 0 °C. Add Base (1.2 equiv).

-

Nucleophile: Add the amine (1.05 equiv) dropwise. Caution: Exothermic reaction.[4]

-

Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

-

Monitoring: TLC or HPLC will show rapid consumption of TCDF. The C-2 substituted product forms exclusively under these conditions.

-

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over

. -

Purification: Recrystallization (Ethanol/Water) or Column Chromatography (Hexane/EtOAc).

Mechanistic Note: The C-4 chlorine does not react under these mild conditions because the C-2 fluorine is a significantly better leaving group (

Protocol C: Synthesis of Fluroxypyr Precursor (Advanced)

Context: While Fluroxypyr is typically made from the trifluoro intermediate, TCDF can be converted into the trifluoro species if required, or used to make unique analogs.

Transformation: TCDF

-

Reagents: TCDF, CsF (Cesium Fluoride - more reactive than KF), DMSO.

-

Conditions: Heat at 120 °C for 4 hours.

-

Outcome: The C-4 Chlorine is displaced by Fluorine.

-

Downstream: The resulting trifluoro-pyridine is then treated with

to yield 4-amino-3,5-dichloro-2,6-difluoropyridine (the direct Fluroxypyr precursor).

References

-

Synthesis of Fluorinated Pyridines (Halex Reaction)

- Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part VII. Orientation of nucleophilic attack in chlorofluoropyridines." Journal of the Chemical Society C: Organic (1966): 2331-2339.

-

Agrochemical Applications (Fluroxypyr)

-

Regioselectivity Data

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines.[10] ResearchGate. (Discusses the activation of 2,6-positions).

-

Sources

- 1. Canada Gazette – GOVERNMENT NOTICES [gazette.gc.ca]

- 2. chemreg.net [chemreg.net]

- 3. epa.gov [epa.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. epa.gov [epa.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fluroxypyr (Ref: DOW 43304-H) [sitem.herts.ac.uk]

- 10. researchgate.net [researchgate.net]

Nucleophilic aromatic substitution (SNArS_NArSNAr) on 2,6-difluoropyridines

Executive Summary & Strategic Value

The 2,6-difluoropyridine scaffold is a "privileged structure" in modern medicinal chemistry, serving as a core motif in kinase inhibitors (e.g., PKC

-

Metabolic Stability: Fluorine blocks oxidative metabolism at the sensitive 2- and 6-positions.

-

Enhanced Reactivity: Unlike electrophilic aromatic substitution, where fluorine deactivates the ring, in

, the high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate, making 2,6-difluoropyridines significantly more reactive than their chlorinated counterparts.[1] -

Lipophilicity Modulation: Fluorine substitution alters the

and dipole moment, often improving membrane permeability.

This guide provides a validated roadmap for the regioselective mono-functionalization of 2,6-difluoropyridines, addressing the critical challenge of controlling C2 vs. C6 selectivity and preventing over-reaction (bis-substitution).

Mechanistic Principles & Regioselectivity

The Fluorine Advantage in

Contrary to standard leaving group ability (

-

Causality: The rate-determining step is the initial nucleophilic attack, not the bond breaking. The highly electronegative fluorine inductively stabilizes the negative charge on the transition state (Meisenheimer complex) more effectively than other halogens.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision point for regioselectivity.

Figure 1: General

Regioselectivity Rules (The "3-Substituent Effect")

When the 2,6-difluoropyridine ring carries a substituent at the C3 position (e.g.,

-

Steric Control (Default): Nucleophiles preferentially attack the C6 position (distal to the substituent) due to steric hindrance at C2.

-

Electronic/Coordination Control (Exception): If the C3 substituent can coordinate with the incoming nucleophile (e.g., a metal alkoxide coordinating with a C3-ester), attack may be directed to the C2 position (proximal).

Experimental Protocols

Protocol A: Regioselective Mono-Amination (Steric Control)

Target: Synthesis of 2-amino-6-fluoropyridines.

Reagents:

-

Substrate: 2,6-Difluoropyridine (1.0 equiv)[2]

-

Nucleophile: Primary/Secondary Amine (1.05 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,6-difluoropyridine in anhydrous DMSO (0.5 M concentration). Note: DMSO accelerates

rates significantly compared to THF due to dipole stabilization. -

Base Addition: Add DIPEA. Stir at Room Temperature (RT) for 5 minutes.

-

Nucleophile Addition: Add the amine dropwise.

-

Critical: If the amine is liquid, add neat. If solid, dissolve in minimal DMSO.

-

-

Reaction:

-

Aliphatic Amines: Stir at RT for 2–4 hours.

-

Anilines/Weak Nucleophiles: Heat to 60–80°C. Monitor via LCMS.

-

-

Quench: Pour reaction mixture into ice-water (5x reaction volume).

-

Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMSO) and brine. Dry over

.[1] -

Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

-

LCMS: Look for M+H (Product) and absence of M+H+(Nu-F) (Bis-product).

-

NMR:

NMR is diagnostic. Starting material has one signal (or two if 3-subst). Product will have a distinct shifted fluorine signal.

Protocol B: Etherification with Alkoxides

Target: Synthesis of 2-alkoxy-6-fluoropyridines.

Reagents:

-

Substrate: 2,6-Difluoropyridine (1.0 equiv)[2]

-

Alcohol: R-OH (1.0 equiv)

-

Base: NaH (Sodium Hydride, 60% dispersion) (1.1 equiv) or KOtBu (1.1 equiv)

-

Solvent: Anhydrous THF (0°C to RT)

Step-by-Step Methodology:

-

Alkoxide Formation: To a suspension of NaH in anhydrous THF at 0°C under

, add the alcohol dropwise. Stir for 30 min until -

Substrate Addition: Add 2,6-difluoropyridine (neat or in THF) dropwise to the alkoxide solution at 0°C.

-

Why Reverse Addition? Adding substrate to the nucleophile ensures the nucleophile is never in vast excess locally, reducing bis-substitution risk, though adding nucleophile to substrate is safer for very reactive substrates. For 2,6-difluoro, adding substrate to alkoxide is standard to ensure complete deprotonation first.

-

-

Reaction: Allow to warm to RT. Stir 1–3 hours.

-

Quench: Carefully add saturated

solution. -

Workup: Extract with

or EtOAc.

Decision Logic & Workflow

The following decision tree helps select the optimal conditions based on the nucleophile and desired regioselectivity.

Figure 2: Workflow for condition selection. Note that C3-substituents dictate the regiochemical outcome.[3]

Quantitative Data & Troubleshooting

Solvent Effects on Reaction Rate (Relative)

| Solvent | Dielectric Constant | Relative Rate ( | Comment |

| DMSO | 46.7 | 100 | Best for unreactive amines; stabilizes transition state. |

| DMF | 36.7 | 85 | Good alternative; easier to remove than DMSO. |

| MeCN | 37.5 | 60 | Good for reactive amines; easy workup. |

| THF | 7.5 | 5 | Slow for amines; Standard for alkoxides/anions. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Bis-substitution | Excess nucleophile or high temp. | Reduce nucleophile to 0.95 equiv. Lower temperature. Add nucleophile slowly to substrate. |

| No Reaction | Nucleophile too weak / Fluorine deactivated. | Switch solvent to DMSO. Increase Temp. Use stronger base (e.g., LiHMDS for amines). |

| Hydrolysis (OH product) | Wet solvent/base. | Use anhydrous solvents.[1][2] Ensure base (e.g., KOtBu) is fresh. Hygroscopic bases are common culprits. |

| Poor Regioselectivity | C3 substituent is small or solvent interference. | Lower temperature (-20°C). Change solvent (Non-polar solvents enhance coordination effects). |

References

-

Katoh, T., et al. (2017).[4] Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors.[3][4][5] Bioorganic & Medicinal Chemistry Letters. [Link]

-

Lutter, F. H., et al. (2020). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.[6] (Note: Mechanistic proxy for difluoro systems). [Link]

-

Kundu, D., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.[7][8] Organic Letters. [Link][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Regioselective Functionalization of 3,4,5-Trichloro-2,6-difluoropyridine

Executive Summary

3,4,5-Trichloro-2,6-difluoropyridine (CAS 5958-25-8) is a high-value scaffold used primarily in the synthesis of pyridinyloxyacetic acid herbicides (e.g., Fluroxypyr) and emerging kinase inhibitors. Its utility lies in its dense halogenation pattern, which offers multiple "handles" for functionalization. However, this density presents a regioselectivity challenge: distinguishing between the two equivalent fluorine atoms and the three chlorine atoms.

This guide details the "Fluorine-First" functionalization strategy. It provides validated protocols for controlling mono- versus bis-nucleophilic aromatic substitution (SNAr) and subsequent activation of the chlorinated core via palladium catalysis.

Reactivity Profile & Mechanistic Logic[1][2]

The Electronic Hierarchy

The reactivity of 3,4,5-trichloro-2,6-difluoropyridine is governed by two factors: Leaving Group Ability and Positional Activation .

-

Leaving Group (F vs. Cl): In SNAr reactions, fluoride is a superior leaving group compared to chloride. The high electronegativity of fluorine inductively stabilizes the Meisenheimer complex intermediate, lowering the activation energy for nucleophilic attack.

-

Position (Ortho vs. Meta/Para): The C-2 and C-6 positions (ortho to nitrogen) are highly activated due to the electron-withdrawing nature of the ring nitrogen. The C-4 position is also activated but less so than C-2/6 when fluorine is present at the ortho positions.

Visualization: Reactivity Map

The following diagram illustrates the sequential activation sites.

Figure 1: Reactivity hierarchy. Red indicates the primary site of attack. Yellow indicates secondary reactivity accessible after F-displacement.

Validated Experimental Protocols

Protocol A: Regioselective Mono-Substitution (C-2)

Objective: Displace exactly one fluorine atom with a nucleophile (e.g., an amine or alkoxide) while preserving the second fluorine and all chlorines.

The Challenge: The product (monofluoro) is still reactive. If the temperature is too high or the reagent is in excess, the second fluorine will react (bis-substitution).

Materials:

-

Substrate: 3,4,5-Trichloro-2,6-difluoropyridine (1.0 eq)

-

Nucleophile: Morpholine (0.95 eq) [Note: Use slight deficit to prevent over-reaction]

-

Base: K2CO3 (1.2 eq, anhydrous, micronized)

-

Solvent: Acetonitrile (ACN) or THF (Dry)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 3,4,5-trichloro-2,6-difluoropyridine (10 mmol) and ACN (50 mL). Cool the solution to -10°C using an ice/salt bath.

-

Base Addition: Add K2CO3 in one portion. The suspension will be heterogeneous.

-

Nucleophile Addition (Critical): Dissolve Morpholine (9.5 mmol) in ACN (10 mL). Add this solution dropwise over 30 minutes.

-

Why? Keeping the nucleophile concentration low relative to the substrate favors mono-substitution.

-

-

Reaction: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

-

Self-Validation:19F NMR is the best diagnostic tool.

-

Starting Material: Single singlet (approx -70 ppm).

-

Product: Two doublets (coupling between F and the ring/other substituents).

-

-

-

Workup: Filter off the inorganic salts. Concentrate the filtrate. Recrystallize from cold ethanol or purify via silica flash chromatography.

Expected Yield: 85-92% Mono-substituted product.

Protocol B: Bis-Substitution (C-2 & C-6)

Objective: Displace both fluorine atoms to create symmetric 2,6-difunctionalized pyridines.

Materials:

-

Substrate: 3,4,5-Trichloro-2,6-difluoropyridine (1.0 eq)

-

Nucleophile: 2.5 eq (Excess)

-

Base: Cs2CO3 (3.0 eq) or NaH (for alcohols)

Step-by-Step Procedure:

-

Setup: Dissolve substrate in DMF (0.5 M concentration).

-

Addition: Add the nucleophile and base at room temperature.

-

Heating: Heat the reaction to 80°C - 100°C for 4-6 hours.

-

Note: The second fluorine is less reactive than the first because the ring becomes more electron-rich after the first substitution (if the nucleophile is electron-donating like an amine/alkoxy). Thermal energy is required to drive the second SNAr.

-

-

Workup: Quench with water (precipitate usually forms). Filter and wash with water to remove DMF.

Protocol C: C-Cl Activation (Suzuki-Miyaura Coupling)

Objective: Functionalize the C-4 position after SNAr modification. Context: Palladium catalysis is required here. The C-4 chloride is sterically crowded by C-3/C-5 chlorines ("buttressing effect"), requiring active catalyst systems.

Materials:

-